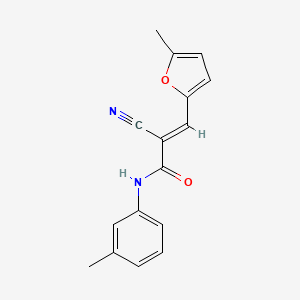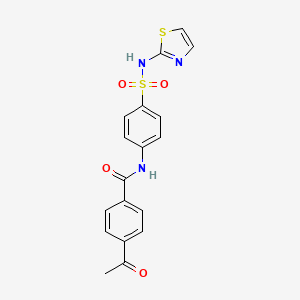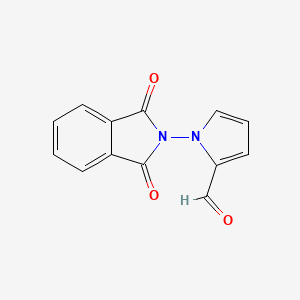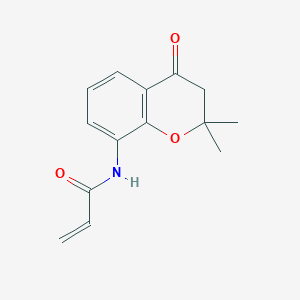![molecular formula C25H20FNO4 B2684437 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid CAS No. 2193066-84-9](/img/structure/B2684437.png)
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluoro-substituted azetidine ring, and a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of an amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Azetidine Formation: The next step involves the formation of the azetidine ring. This can be done through cyclization reactions involving appropriate precursors under controlled conditions.
Fluorination: Introduction of the fluorine atom into the azetidine ring is typically achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Benzoic Acid Coupling: The final step involves coupling the fluoroazetidine intermediate with a benzoic acid derivative. This can be done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can target the fluorenylmethoxycarbonyl group, leading to deprotection and formation of the free amine.
Substitution: The fluorine atom in the azetidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often facilitated by catalysts or under basic conditions.
Major Products
Oxidation: Oxidized benzoic acid derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In organic synthesis, 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its Fmoc group is particularly useful for protecting amines during multi-step syntheses.
Biology
The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural features allow for the exploration of new drug candidates with unique properties.
Medicine
In medicinal chemistry, this compound can be a precursor for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors due to its unique structural motifs.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine which can then participate in further reactions.
相似化合物的比较
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the amino acid structure.
Fluoroazetidine derivatives: Compounds with similar azetidine rings but different substituents.
Benzoic acid derivatives: Compounds with various substituents on the benzoic acid moiety.
Uniqueness
4-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidin-3-yl)benzoic acid is unique due to the combination of the Fmoc group, the fluoro-substituted azetidine ring, and the benzoic acid moiety
属性
IUPAC Name |
4-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidin-3-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO4/c26-25(17-11-9-16(10-12-17)23(28)29)14-27(15-25)24(30)31-13-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQKTEHXKCEMHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=C(C=C5)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-methyl-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2684356.png)
![{[(4-Isopropyl-3-methylanilino)carbonyl]amino}(dioxo)phenyl-lambda~6~-sulfane](/img/structure/B2684358.png)
![N-[2-(4-fluorophenyl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2684359.png)






![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(4-methylphenyl)sulfanylacetamide](/img/structure/B2684369.png)
![1-chloro-N-[(furan-2-yl)methyl]isoquinoline-3-carboxamide](/img/structure/B2684370.png)
![1-Methyl-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2684372.png)
![7-benzyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2684374.png)
![3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2684377.png)
